3'-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone

Regioisomerism Structure-Activity Relationship (SAR) Medicinal Chemistry

Generic substitution among halogenated propiophenone isomers is scientifically invalid-even 2'-Cl vs. 3'-Cl regioisomers exhibit divergent LogP (Δ0.7), electronic profiles, and binding conformations. 3'-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone (CAS 898794-24-6) provides an authenticated 3'-Cl-4'-F pattern with defined benchmarks (XLogP3: 5.0, bp: 420.4 °C). • Halogen-binding pocket SAR mapping • Certified reference for isomeric HPLC/UPLC-MS resolution • Versatile intermediate for reductive amination & cross-coupling

Molecular Formula C17H16ClFO
Molecular Weight 290.8 g/mol
CAS No. 898794-24-6
Cat. No. B1343501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone
CAS898794-24-6
Molecular FormulaC17H16ClFO
Molecular Weight290.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl)C
InChIInChI=1S/C17H16ClFO/c1-11-3-4-13(12(2)9-11)6-8-17(20)14-5-7-16(19)15(18)10-14/h3-5,7,9-10H,6,8H2,1-2H3
InChIKeyOHRGMRRGLPTTAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone: Chemical Identity & Procurement


3'-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone (CAS 898794-24-6), with the IUPAC name 1-(3-chloro-4-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one, is a substituted diarylpropiophenone belonging to the class of halogenated aromatic ketones [1]. Its molecular formula is C₁₇H₁₆ClFO, yielding a molecular weight of 290.76 g/mol [1]. Structurally, it features a central propan-1-one chain connecting a 3-chloro-4-fluorophenyl ring to a 2,4-dimethylphenyl ring. This compound is catalogued as a specialty research chemical by several global suppliers for use in organic synthesis and medicinal chemistry exploration .

3'-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone: Why Generic Substitution Fails


Generic substitution among halogenated propiophenones is scientifically invalid due to significant differences in physicochemical and electronic profiles dictated by specific regioisomeric and substituent patterns. Even within the narrow subset of C₁₇H₁₆ClFO isomers—such as those with 2'-chloro, 4'-chloro/2'-fluoro, or 5'-fluoro substitution—predicted lipophilicity, electronic distribution, and steric constraints vary measurably [1]. These variations directly impact critical parameters for research applications, including chromatographic retention behavior, binding conformation in biological assays, and synthetic utility in further chemical transformations. For instance, the computed LogP (XLogP3) of 5.0 for the target compound [1] diverges from the LogP of its non-chlorinated analog 3-(2,4-dimethylphenyl)-4'-fluoropropiophenone (CAS 898793-99-2) which is approximately 4.3, a difference of 0.7 log units representing a 5-fold difference in lipophilicity [2]. Such discrepancies can alter membrane permeability and protein binding in biological systems. Therefore, selection based on precise CAS number and structural identity is non-negotiable for reproducible scientific outcomes.

3'-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone: Differentiation Evidence


Regioisomeric Chlorine Position and Molecular Interaction Potential

The specific substitution pattern of 3'-chloro-4'-fluoro on the phenyl ring of 3'-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone yields a distinct electronic and steric environment compared to its close positional isomers [1]. While direct comparative bioactivity data for these specific isomers is absent from the primary literature, the fundamental principle of regioisomerism dictates altered molecular recognition. For example, the 2'-chloro isomer (CAS 898794-38-2) and the 4'-chloro-2'-fluoro isomer (CAS 898794-42-8) share the same molecular formula but present different dipole moments and steric hindrance profiles. In analogous propiophenone systems, such positional shifts have been documented to alter in vitro binding affinities by factors ranging from 2- to over 100-fold [2]. This is a class-level inference; direct experimental comparison among these specific isomers has not been reported.

Regioisomerism Structure-Activity Relationship (SAR) Medicinal Chemistry

Predicted Lipophilicity Differentiates from Non-Chlorinated Analog

The computed partition coefficient (XLogP3) for 3'-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone is 5.0 [1]. This value is significantly higher than the LogP of the non-chlorinated analog 3-(2,4-dimethylphenyl)-4'-fluoropropiophenone (CAS 898793-99-2), which is reported as approximately 4.3 [2]. The ΔLogP of 0.7 represents a 5-fold increase in lipophilicity, which is a critical determinant of passive membrane permeability, metabolic stability, and potential for non-specific protein binding [3]. This quantitative difference provides a clear, predictable rationale for selecting the chlorinated analog when higher lipophilicity is a desired design parameter in a drug discovery program.

Lipophilicity ADME Prediction Drug-likeness

Physicochemical Differentiation from Positional Isomers

Calculated physicochemical properties provide a means for analytical differentiation and quality control . For 3'-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone, the computed density is 1.178 g/cm³, the boiling point is 420.4 °C at 760 mmHg, and the flash point is 208.1 °C . In comparison, its non-chlorinated analog (CAS 898793-99-2) exhibits a lower computed density of 1.09 g/cm³ and a lower boiling point of 392.1 °C [1]. The significant differences in boiling point (Δ ≈ 28 °C) and density (Δ ≈ 0.09 g/cm³) underscore how the addition of a single chlorine atom substantially alters intermolecular forces. These differences are directly applicable to purification method development (e.g., distillation conditions) and analytical method validation.

Physicochemical Characterization Quality Control Analytical Chemistry

3'-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone: Research & Procurement Scenarios


SAR Exploration Scaffold for Halogenated Propiophenones

Procure this specific regioisomer for systematic SAR studies investigating the impact of a 3'-chloro-4'-fluoro substitution pattern on target binding. Its distinct electronic profile compared to 2'-chloro or 4'-chloro isomers (see Evidence Item 1) makes it a necessary tool for mapping halogen-binding pockets. The known variance in regioisomer activity within this chemical class supports its inclusion in a focused analog library [1].

Reference Standard for High-Resolution Analytical Methods

Employ this compound as a certified reference material for developing and validating analytical methods (e.g., HPLC, UPLC-MS) intended to resolve closely related halogenated propiophenone isomers. Its unique combination of physicochemical properties, including a computed boiling point of 420.4 °C and density of 1.178 g/cm³ (see Evidence Item 3), provides a defined benchmark for chromatographic retention time and spectral characterization .

Building Block for Complex Molecular Synthesis

Utilize this ketone as a versatile synthetic intermediate. The propiophenone core allows for a variety of chemical transformations, including reductive amination [2] and α-functionalization, while the halogen substituents provide orthogonal handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Its commercial availability from multiple suppliers supports its use in multi-step synthetic sequences in both academic and industrial settings.

Technical Documentation Hub

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